Cas no 2137687-87-5 (2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine)

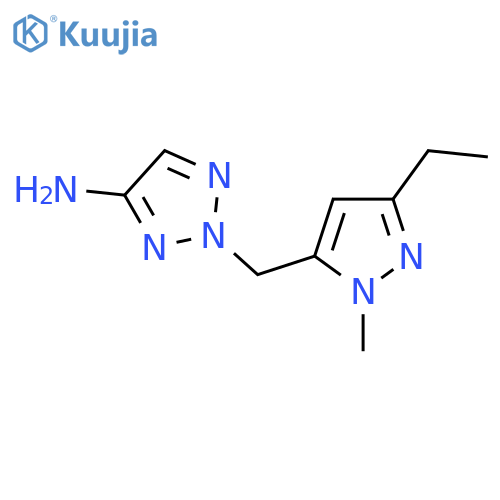

2137687-87-5 structure

商品名:2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine

2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine

- EN300-1114192

- 2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine

- 2137687-87-5

-

- インチ: 1S/C9H14N6/c1-3-7-4-8(14(2)12-7)6-15-11-5-9(10)13-15/h4-5H,3,6H2,1-2H3,(H2,10,13)

- InChIKey: IHNOTUICZRVQTO-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(=CC(CC)=N1)CN1N=CC(N)=N1

計算された属性

- せいみつぶんしりょう: 206.12799447g/mol

- どういたいしつりょう: 206.12799447g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 74.6Ų

2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1114192-10g |

2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137687-87-5 | 95% | 10g |

$5774.0 | 2023-10-27 | |

| Enamine | EN300-1114192-0.05g |

2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137687-87-5 | 95% | 0.05g |

$1129.0 | 2023-10-27 | |

| Enamine | EN300-1114192-1.0g |

2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137687-87-5 | 1g |

$1500.0 | 2023-06-09 | ||

| Enamine | EN300-1114192-5g |

2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137687-87-5 | 95% | 5g |

$3894.0 | 2023-10-27 | |

| Enamine | EN300-1114192-0.5g |

2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137687-87-5 | 95% | 0.5g |

$1289.0 | 2023-10-27 | |

| Enamine | EN300-1114192-0.25g |

2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137687-87-5 | 95% | 0.25g |

$1235.0 | 2023-10-27 | |

| Enamine | EN300-1114192-1g |

2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137687-87-5 | 95% | 1g |

$1343.0 | 2023-10-27 | |

| Enamine | EN300-1114192-0.1g |

2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137687-87-5 | 95% | 0.1g |

$1183.0 | 2023-10-27 | |

| Enamine | EN300-1114192-10.0g |

2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137687-87-5 | 10g |

$6450.0 | 2023-06-09 | ||

| Enamine | EN300-1114192-2.5g |

2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |

2137687-87-5 | 95% | 2.5g |

$2631.0 | 2023-10-27 |

2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

2137687-87-5 (2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine) 関連製品

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬